![molecular formula C16H30N2 B5677662 1'-cyclohexyl-1,4'-bipiperidine CAS No. 5926-61-4](/img/structure/B5677662.png)
1'-cyclohexyl-1,4'-bipiperidine
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Overview
Description
Synthesis Analysis
The synthesis of related cyclohexylpiperidine derivatives often involves complex organic synthesis routes. For example, the total synthesis of aloperine, a compound with a structure that includes cyclohexyl and piperidine motifs, demonstrates the use of an intramolecular Diels−Alder reaction facilitated by a nitrogen-bound silicon tether (Brosius, Overman, & Schwink, 1999). Although not directly related to "1'-cyclohexyl-1,4'-bipiperidine," these synthesis strategies highlight the complexity and creativity required in constructing similar bicyclic structures.
Molecular Structure Analysis
Studies on related compounds, such as N-cyclohexylpiperidine, have utilized techniques like gas-phase electron diffraction, mass spectrometry, IR spectroscopy, and quantum chemical calculations to elucidate their conformational properties and molecular structure (Shlykov, Phien, Gao, & Weber, 2015). These analyses reveal that such compounds can exist in multiple conformeric forms, which are crucial for understanding their reactivity and interactions.
Chemical Reactions and Properties
The chemical reactions involving cyclohexylpiperidine derivatives often explore their potential in forming complex organic structures. For instance, the synthesis of heterocyclic compounds via enamines demonstrates the reactivity of cyclohexylpiperidine derivatives in forming diverse and complex molecular architectures (Singh & Singh, 1975).
properties
IUPAC Name |
1-cyclohexyl-4-piperidin-1-ylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2/c1-3-7-15(8-4-1)18-13-9-16(10-14-18)17-11-5-2-6-12-17/h15-16H,1-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJAIQPCGIVDTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCC(CC2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50974686 |
Source
|
Record name | 1'-Cyclohexyl-1,4'-bipiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50974686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1'-Cyclohexyl-1,4'-bipiperidine | |
CAS RN |
5926-61-4 |
Source
|
Record name | 1'-Cyclohexyl-1,4'-bipiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50974686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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